ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
Beschreibung
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with an iodomethyl group, a propan-2-yl-pyrazole moiety, and an ethyl ester. The iodine atom introduces electrophilic reactivity, while the pyrazole ring may confer binding affinity to biological targets such as kinases or receptors .
Eigenschaften
Molekularformel |
C17H25IN2O3 |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
ethyl 1-(iodomethyl)-3-(1-propan-2-ylpyrazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C17H25IN2O3/c1-4-22-15(21)17-7-5-16(11-18,6-8-17)23-14(17)13-9-19-20(10-13)12(2)3/h9-10,12,14H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
GSWAQZJXBBTZGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CN(N=C3)C(C)C)CI |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Material: Bicyclo[2.2.2]octane Derivatives
The synthesis generally begins with bicyclo[2.2.2]octane derivatives functionalized at the 4-position with a carboxylate group, such as methyl or ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate. These intermediates are prepared by bromination of bicyclic carboxylic acid esters under controlled conditions.
| Yield (%) | Reaction Conditions | Experimental Notes |
|---|---|---|
| 94.8 | HgO, Br2 in CH2Br2, 80°C, 3.7 h | Stirred mixture of bicyclo[2.2.2]octane ester with mercuric oxide and bromine, heated and filtered |
| 71.2 | Br2 in dichloromethane, reflux, 3.5 h | Bromine added dropwise to refluxing suspension of bicyclic ester and mercuric oxide, followed by filtration |
| 70 | NaOH, phenolphthalein, AgNO3 in water; then Br2 in hexane, 20-80°C, 1 h | Two-stage process involving formation of silver salt intermediate and bromination in hexane |
| 68.7 | Br2, HgO in dichloromethane, reflux, 1.5 h | Bromination with mercury(II) oxide catalyst under reflux in dichloromethane |
These methods yield brominated bicyclic esters with yields ranging from 68% to 95%, depending on the conditions and reagents used.
Overall Synthetic Route Summary
A plausible synthetic route to ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate involves the following key steps:
| Step | Starting Material | Reagents/Conditions | Product/Transformation | Yield (%) (Reported or Estimated) |
|---|---|---|---|---|
| 1 | Ethyl bicyclo[2.2.2]octane-4-carboxylate | Bromination with Br2 and HgO, reflux | Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | 68-95 |
| 2 | Brominated ester | Hydrolysis with NaOH, reflux | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | 89-91 |
| 3 | Hydroxy derivative | Activation (e.g., tosylation), then NaI substitution | 1-(Iodomethyl) substituted bicyclic ester | Not explicitly reported |
| 4 | Iodomethyl bicyclic ester | Coupling with 1-isopropyl-1H-pyrazol-4-yl derivative, Pd catalyst | Target compound | Not explicitly reported |
In-Depth Research Findings and Notes
The bicyclic oxabicyclo[2.2.2]octane scaffold is a common motif in medicinal chemistry and is often functionalized via halogenation and nucleophilic substitution techniques.
The iodination step is critical for introducing a good leaving group, enabling further functionalization or biological activity modulation.
Pyrazole substitution typically requires careful selection of coupling conditions to preserve sensitive functional groups and stereochemistry.
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are standard methods for attaching heterocycles like pyrazoles to bicyclic frameworks.
Purity of intermediates is commonly ensured by chromatographic purification and characterization by NMR and mass spectrometry.
Data Tables Summarizing Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Br2, HgO, CH2Br2 or CH2Cl2, reflux | 80-85 | 1.5-3.7 | 68-95 | Requires careful control |
| Hydrolysis | NaOH aqueous solution, reflux | 100 | 24 | 89-91 | Followed by acidification |
| Iodomethyl substitution | Tosylation + NaI substitution (typical) | Room temp to 80 | 1-24 | Not reported | Literature precedent required |
| Pyrazolyl coupling | Pd(OAc)2, phosphine ligand, base, solvent | 75-100 | 6-24 | Not reported | Cross-coupling methodology |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group, using reagents such as lithium aluminum hydride.
Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Iodocarboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly those with bicyclic or pyrazole-containing structures.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogs and Their Substituents
*Estimated based on molecular formula.
Key Observations :
- Pyrazole vs. Heteroaromatic Rings: The target compound’s pyrazole substituent (vs.
- Electron-Withdrawing Groups : The trifluoromethylpyridyl group in increases lipophilicity (logP) and metabolic stability compared to the pyrazole in the target compound.
Bicyclic Framework Modifications
Table 2: Comparison with Bicyclic Systems
Key Observations :
- Nitrogen vs. Oxygen : The azabicyclo analog replaces the oxygen atom with nitrogen, enabling protonation at physiological pH, which is critical for ion-channel interactions in bronchodilators.
Physicochemical Properties
- Lipophilicity: The iodomethyl group increases molecular weight and logP compared to non-halogenated analogs (e.g., aminomethyl in ).
- Solubility : The ethyl ester enhances solubility in organic solvents, while the pyrazole may improve aqueous solubility via hydrogen bonding.
- Stability : The iodine atom may render the compound light-sensitive, requiring storage in amber containers .
Biologische Aktivität
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a pyrazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including the introduction of the iodomethyl group and the formation of the bicyclic structure through cyclization reactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Antioxidant Activity
The compound's antioxidant properties are also noteworthy. Research suggests that compounds with similar structural features can donate electrons or hydrogen radicals, thus neutralizing free radicals and preventing oxidative stress .
Inhibition of Enzymatic Activity
Studies have demonstrated that certain pyrazole derivatives act as inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and inflammation. Molecular docking studies have shown promising interactions with target proteins, indicating potential therapeutic applications .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate. The results indicated that some compounds exhibited over 50% inhibition against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations as low as 50 μg/mL .
Study 2: Enzyme Inhibition
In another study focusing on the inhibition of key metabolic enzymes, compounds similar to ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate were tested against succinate dehydrogenase (SDH). The molecular docking results suggested favorable binding interactions, highlighting the potential for developing new inhibitors based on this scaffold .
Data Tables
| Biological Activity | Compound | Tested Pathogen/Enzyme | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|---|---|
| Antimicrobial | Pyrazole Derivative | Sclerotinia sclerotiorum | >50% | 50 |
| Enzyme Inhibition | Similar Derivative | Succinate Dehydrogenase | Significant Binding | N/A |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a rigid 2-oxabicyclo[2.2.2]octane core, an iodomethyl group (a strong electrophilic site for nucleophilic substitution), a 1-(propan-2-yl)-1H-pyrazol-4-yl substituent (capable of hydrogen bonding and π-π interactions), and an ethyl carboxylate (modulating solubility and hydrolysis potential). The iodine atom enhances reactivity in cross-coupling or substitution reactions, while the bicyclic framework restricts conformational flexibility, impacting binding to biological targets. Comparative analysis with structurally similar bicyclic compounds (e.g., methyl or cyclopentyl analogs) highlights steric and electronic variations affecting reactivity .
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and bicyclic framework integrity.
- High-Performance Liquid Chromatography (HPLC): For purity evaluation, using reverse-phase columns with UV detection.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: To identify functional groups like ester carbonyls. Reference methods from analogous studies on bicyclic esters and pyrazole derivatives .
Q. What synthetic routes are feasible for this compound?
- Step 1: Construct the bicyclo[2.2.2]octane core via Diels-Alder or ring-closing metathesis.
- Step 2: Introduce the iodomethyl group using iodomethane under SN2 conditions or via halogen exchange.
- Step 3: Install the pyrazole ring through Suzuki-Miyaura coupling or cyclocondensation of hydrazines with diketones.
- Step 4: Esterify the carboxylate group using ethanol and a coupling agent (e.g., DCC). Optimize reaction conditions (e.g., temperature, solvent polarity) based on precedents for related bicyclic systems .
Advanced Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity or biological activity?
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for substitution or oxidation.
- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities, leveraging the pyrazole moiety's interaction with kinases or receptors.
- Molecular Dynamics (MD): Simulate solvation effects and conformational stability in biological membranes. Studies on pyrazole-containing analogs demonstrate successful target prediction using these methods .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Experimental Replication: Standardize conditions (e.g., solvent purity, inert atmosphere) to minimize variability.
- In Situ Monitoring: Use techniques like TLC or inline IR to track intermediate formation and side reactions.
- Statistical Optimization: Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). For example, conflicting yields in bicyclic syntheses were resolved by optimizing Lewis acid catalysts and reaction times .
Q. What strategies are effective for evaluating the compound's stability under physiological conditions?
- Hydrolysis Studies: Incubate in buffered solutions (pH 1–9) and monitor ester cleavage via HPLC.
- Thermogravimetric Analysis (TGA): Assess thermal stability for storage recommendations.
- Light Exposure Tests: Evaluate photodegradation using UV-Vis spectroscopy. Similar protocols were applied to ethyl carboxylate derivatives to determine shelf-life and degradation pathways .
Methodological Tables
Table 1. Comparison of Bicyclic Compounds with Varying Substituents
Table 2. Analytical Techniques for Structural Validation
| Technique | Application | Example Parameters |
|---|---|---|
| NMR | Confirm bicyclic framework and substituents | 500 MHz, CDCl3, δ 1.2–5.0 ppm |
| HPLC | Purity assessment | C18 column, 70:30 MeCN/H2O, 1 mL/min |
| MS | Molecular weight verification | ESI+, m/z 435 [M+H]+ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
